

A Comprehensive Guide to the Spectroscopic Characterization of 2-Methyl-3-nitroindolizine

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Compound of Interest

Compound Name: 2-Methyl-3-nitroindolizine

CAS No.: 39203-44-6

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Foreword: The Rationale for a Multi-faceted Spectroscopic Approach

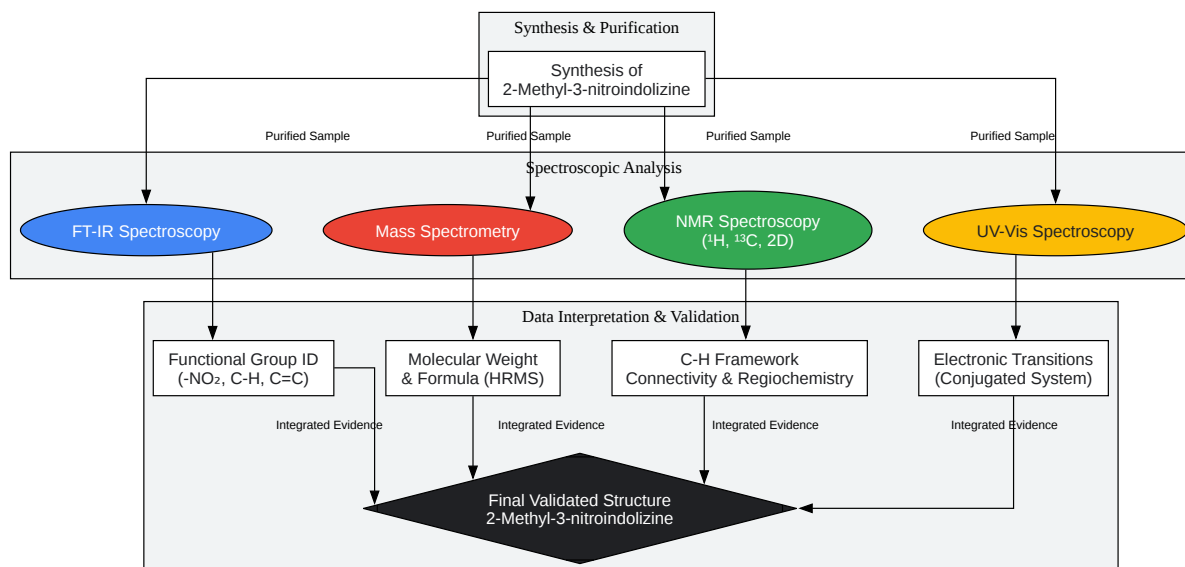
In the landscape of modern drug discovery and materials science, the indolizine scaffold stands out as a privileged N-fused heterocyclic system. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, and are also investigated for their unique photophysical characteristics in applications like organic light-emitting diodes (OLEDs).^{[1][2][3][4]} The introduction of specific substituents, such as a methyl group at the 2-position and a nitro group at the 3-position, creates **2-Methyl-3-nitroindolizine**—a molecule with tailored electronic and steric properties. These modifications can significantly influence its pharmacological profile and material applications.

Unambiguous structural confirmation and purity assessment are non-negotiable prerequisites for any meaningful downstream application. A single analytical technique is insufficient to provide the complete structural picture. Therefore, a synergistic and orthogonal spectroscopic approach is essential. This guide delineates a comprehensive workflow for the characterization of **2-Methyl-3-nitroindolizine**, moving beyond mere data reporting to explain the causality

behind the selection of each technique. We will explore how data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are integrated to build a complete, validated, and trustworthy structural dossier.

The Strategic Workflow for Structural Elucidation

The characterization of a novel or synthesized compound like **2-Methyl-3-nitroindolizine** is a systematic process. The goal is to collect complementary pieces of evidence that, when assembled, leave no ambiguity about the molecular structure. The logical flow begins with confirming the incorporation of key functional groups, proceeds to map the carbon-hydrogen framework, determines the exact molecular mass, and finally probes the electronic properties of the conjugated system.



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Caption: Integrated workflow for the spectroscopic characterization of **2-Methyl-3-nitroindolizine**.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

2.1. Expertise & Rationale FT-IR spectroscopy is the first line of inquiry. Its primary role is to rapidly confirm the presence of key functional groups, particularly the nitro (NO₂) group, which is a defining feature of the molecule. The vibrational frequencies of chemical bonds are sensitive to their environment, providing a diagnostic "fingerprint." For **2-Methyl-3-nitroindolizine**, we are specifically looking for the characteristic stretches of the N-O bonds in the nitro group, as well as vibrations from the aromatic rings and the aliphatic methyl group.

2.2. Predicted IR Absorption Data The expected vibrational frequencies are derived from established data for aromatic nitro compounds and indolizine derivatives.^{[5][6][7]}

Vibrational Mode	Functional Group	Predicted Wavenumber (cm ⁻¹)	Expected Intensity
Asymmetric Stretch	Ar-NO ₂	1550 - 1475	Strong
Symmetric Stretch	Ar-NO ₂	1360 - 1290	Strong
Aromatic C-H Stretch	C-H (sp ²)	3100 - 3000	Medium-Weak
Aliphatic C-H Stretch	C-H (sp ³) in -CH ₃	2975 - 2850	Medium-Weak
Aromatic C=C Stretch	C=C (Indolizine Core)	1620 - 1450	Medium-Strong

2.3. Experimental Protocol: Attenuated Total Reflectance (ATR)

- Sample Preparation: Ensure the solid sample of **2-Methyl-3-nitroindolizine** is dry and pure. Place a small amount (1-2 mg) directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument Setup: Use a modern FT-IR spectrometer equipped with an ATR accessory.
- Background Scan: With the clean, empty ATR crystal, perform a background scan (typically 16-32 scans) to record the spectrum of the ambient environment (CO₂, H₂O). This will be automatically subtracted from the sample spectrum.
- Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

- **Data Processing:** Perform baseline correction and data normalization as needed using the spectrometer's software.

2.4. **Trustworthiness & Interpretation** The self-validating power of this protocol lies in the simultaneous observation of all expected peaks. The appearance of two strong, distinct bands in the 1550-1475 cm^{-1} and 1360-1290 cm^{-1} regions is compelling evidence for the nitro group. [5][7] The presence of both sp^2 (aromatic) and sp^3 (aliphatic) C-H stretches confirms the coexistence of the indolizine ring and the methyl group. The absence of broad O-H ($\sim 3400 \text{ cm}^{-1}$) or C=O ($\sim 1700 \text{ cm}^{-1}$) stretches confirms the sample's purity from common synthesis-related impurities like water or carbonyl-containing starting materials.

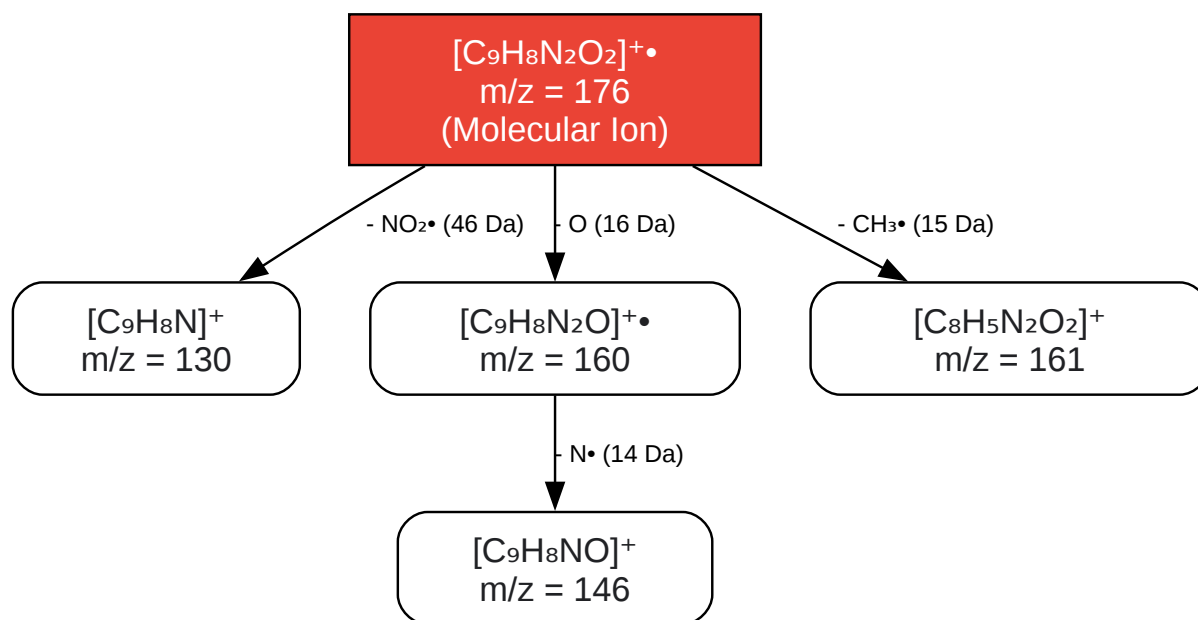
Mass Spectrometry (MS): The Molecular Weight Gatekeeper

3.1. **Expertise & Rationale** Mass spectrometry provides one of the most critical pieces of data: the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS), in particular, delivers a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The technique also reveals structural information through the analysis of fragmentation patterns, where the molecule breaks apart in a predictable manner upon ionization.

3.2. Predicted Mass Spectrometry Data

- **Molecular Formula:** $\text{C}_9\text{H}_8\text{N}_2\text{O}_2$
- **Monoisotopic Mass (Exact Mass):** 176.0586 g/mol
- **Expected Molecular Ion Peak $[\text{M}]^{+\bullet}$:** $m/z = 176$

Predicted Fragmentation Pathway: The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Common losses for nitroaromatic compounds include the loss of NO_2 and NO .



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Caption: Plausible fragmentation pathways for **2-Methyl-3-nitroindolizine** in EI-MS.

3.3. Experimental Protocol: ESI-HRMS

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. Calibrate the instrument using a known standard immediately before the run.
- Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min). Acquire data in positive ion mode. The instrument will measure the mass-to-charge ratio (m/z) of the ions produced.
- Data Analysis: Identify the peak corresponding to the protonated molecule $[M+H]^+$ (m/z 177.0664). Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula $C_9H_8N_2O_2$.

3.4. Trustworthiness & Interpretation The protocol's integrity is ensured by pre-run calibration. An observed accurate mass within 5 ppm of the theoretical value for $[M+H]^+$ provides extremely high confidence in the molecular formula. The fragmentation pattern serves as a secondary check; observing a significant fragment at m/z 130 (loss of NO_2) would strongly support the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

4.1. Expertise & Rationale NMR is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. 1H NMR maps the proton environments, while ^{13}C NMR maps the carbon skeleton. Their chemical shifts, signal integrations, and spin-spin coupling patterns provide definitive evidence of connectivity and regiochemistry, confirming the substitution pattern on the indolizine ring.

4.2. Predicted NMR Data (in $CDCl_3$) Predictions are based on the known electronic effects of substituents on the indolizine core. The electron-withdrawing nitro group will deshield nearby protons and carbons, shifting their signals downfield. The methyl group is electron-donating.

1H NMR Predictions:

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H-5	8.2 - 8.5	d	1H	Most deshielded due to proximity to N^+ and anisotropic effects.
H-8	7.6 - 7.9	d	1H	Aromatic proton on the 6-membered ring.
H-1	7.4 - 7.6	s	1H	Proton on the 5-membered ring.
H-6, H-7	7.0 - 7.4	m	2H	Aromatic protons on the 6-membered ring.
-CH ₃	2.5 - 2.7	s	3H	Methyl group attached to an sp^2 carbon.

¹³C NMR Predictions:

Carbon(s)	Predicted Chemical Shift (δ , ppm)	Rationale
C-3	145 - 150	sp^2 carbon directly attached to the electron-withdrawing NO_2 group.
C-8a	135 - 140	Bridgehead carbon adjacent to nitrogen.
C-5	125 - 130	Aromatic CH.
C-1, C-6, C-7, C-8	110 - 125	Remaining aromatic CH carbons.
C-2	115 - 120	sp^2 carbon attached to the methyl group.
$-CH_3$	15 - 20	Aliphatic sp^3 carbon.

4.3. Experimental Protocol: 1H and ^{13}C NMR

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[8]
- **Instrument Setup:** Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Shim the magnetic field to ensure homogeneity. Tune and match the probe for both 1H and ^{13}C frequencies.
- **1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C spectrum. This requires a longer acquisition time due to the low natural abundance of ^{13}C .
- **Data Processing:** Fourier transform the raw data. Phase the spectra and perform baseline correction. Integrate the 1H signals and reference both spectra to the TMS peak.

4.4. Trustworthiness & Interpretation The combination of ^1H and ^{13}C NMR is self-validating. The number of signals in the ^{13}C spectrum should match the number of unique carbons predicted for the structure. In the ^1H spectrum, the integration values must correspond to the number of protons in each environment (e.g., the signal at ~ 2.6 ppm integrating to 3H confirms the methyl group). The splitting patterns (e.g., doublets and multiplets in the aromatic region) confirm the adjacency of protons. For ultimate confirmation, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed to definitively link all protons and carbons.

UV-Visible Spectroscopy: Probing the Electronic Landscape

5.1. Expertise & Rationale UV-Vis spectroscopy provides insights into the electronic structure of the molecule. The indolizine system is a conjugated aromatic heterocycle that absorbs UV or visible light, promoting electrons to higher energy orbitals ($\pi \rightarrow \pi^*$ transitions). The position (λ_{max}) and intensity of these absorption bands are sensitive to the substituents and the extent of conjugation.^{[9][10][11]}

5.2. Predicted UV-Vis Absorption Data Indolizine itself shows complex absorption bands. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift, pushing the absorption to longer wavelengths compared to the unsubstituted parent indolizine.

- Expected λ_{max} : Multiple bands are expected, with the longest wavelength absorption likely in the 350-450 nm range due to the extended conjugation involving the nitro group.

5.3. Experimental Protocol

- Sample Preparation: Prepare a series of dilute solutions of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) with known concentrations (e.g., in the 10^{-4} to 10^{-6} M range).
- Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
- Blank Correction: Fill a quartz cuvette with the pure solvent and run a baseline scan to correct for any solvent absorption.

- **Sample Measurement:** Record the absorbance spectrum of each sample solution from approximately 200 to 600 nm.
- **Data Analysis:** Identify the wavelength(s) of maximum absorbance (λ_{\max}). If desired, use the Beer-Lambert law ($A = \epsilon bc$) to calculate the molar absorptivity (ϵ) for each peak.

5.4. **Trustworthiness & Interpretation** The UV-Vis spectrum provides corroborating evidence for the proposed conjugated system. While not a primary tool for structure determination, it is crucial for purity analysis (absence of unexpected absorbing impurities) and for quantifying the compound. The results can also be compared with data from computational models (e.g., TD-DFT) for further validation.[\[12\]](#)

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of **2-Methyl-3-nitroindolizine** is a case study in the power of an integrated analytical approach. No single technique can provide the complete picture, but together, they form a self-validating system. FT-IR confirms the essential functional groups, HRMS establishes the exact molecular formula, multi-dimensional NMR provides an unambiguous map of the atomic connectivity, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated core. This comprehensive spectroscopic dossier ensures the identity, purity, and structural integrity of the molecule, providing the solid foundation required for its exploration in pharmaceutical and materials science research.

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